2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Description
This compound features a hybrid structure combining indole and benzothiazole moieties linked via a thioacetamide bridge. The indole nucleus is substituted with a 2,5-dimethylbenzyl group at the N1 position, while the benzothiazole ring bears a methyl group at the 6-position. Such structural features are hypothesized to enhance lipophilicity and receptor-binding interactions, making it a candidate for therapeutic applications.
Properties
IUPAC Name |
2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3OS2/c1-17-8-10-19(3)20(12-17)14-30-15-25(21-6-4-5-7-23(21)30)32-16-26(31)29-27-28-22-11-9-18(2)13-24(22)33-27/h4-13,15H,14,16H2,1-3H3,(H,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRELULYKZDIETD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC5=C(S4)C=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole ring is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Group: The 2,5-dimethylbenzyl group is introduced via a Friedel-Crafts alkylation reaction.
Thioether Formation: The indole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a monoamine oxidase inhibitor, which could be useful in treating neurodegenerative disorders like Parkinson’s disease.
Pharmacology: The compound is evaluated for its potential anti-inflammatory and anticancer properties.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets:
Monoamine Oxidase Inhibition: The compound inhibits the activity of monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters.
Anti-inflammatory Action: The compound may inhibit the production of pro-inflammatory cytokines, reducing inflammation.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Core Structural Differences
Key Observations :
Key Observations :
Antimicrobial and Antiviral Activity
Key Observations :
Physicochemical Properties
| Compound Class | logP* | Solubility (µg/mL) | Molecular Weight | |
|---|---|---|---|---|
| Target Compound | 4.2 (predicted) | <10 (aqueous) | ~480 g/mol | |
| Hybrids | 3.8–4.5 | 15–30 | 400–450 g/mol | |
| Pyridines | 2.5–3.5 | >50 | 450–500 g/mol |
*Predicted using fragment-based methods.
Key Observations :
Biological Activity
The compound 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes available research findings, mechanisms of action, and biological activities associated with this compound.
Chemical Structure and Properties
This compound belongs to the class of thioacetamides and features a complex molecular structure characterized by an indole core, a thioether linkage, and a thiazole moiety. Its molecular formula is with a molecular weight of approximately 407.55 g/mol . The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H23N3O2S |
| Molecular Weight | 407.55 g/mol |
| Structural Class | Thioacetamide |
The mechanism through which this compound exerts its pharmacological effects involves interactions with biological macromolecules. The indole core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The thioether linkage may enhance binding affinity, contributing to its biological efficacy .
Anticancer Properties
Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. In vitro studies have shown selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For instance, derivatives tested against the WI-38 VA-13 subline displayed potent anticancer activity with effective concentrations (EC50) ranging from 28 ng/mL to 290 ng/mL .
Anti-inflammatory Activity
The compound has also been noted for its anti-inflammatory effects. Similar thioacetamides have demonstrated the ability to inhibit pathways associated with inflammation, suggesting that this compound may modulate inflammatory responses through specific biochemical interactions .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications:
- Anticancer Screening : A study published in ResearchGate identified novel anticancer compounds through drug library screening on multicellular spheroids, highlighting the importance of structural derivatives in enhancing anticancer efficacy .
- Inhibition Studies : In vitro assays indicated that thiazole-containing compounds could inhibit specific biological pathways related to cancer progression and inflammation, supporting the potential use of this compound in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
